An In-depth Technical Guide to 7-Chloro-4-nitroquinoline: Synthesis, Properties, and Applications
An In-depth Technical Guide to 7-Chloro-4-nitroquinoline: Synthesis, Properties, and Applications
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 7-Chloro-4-nitroquinoline. We move beyond a simple recitation of facts to provide a deeper understanding of its chemical behavior, the rationale behind its synthesis and handling, and its strategic importance as a scaffold in medicinal chemistry.
Core Molecular Profile and Physicochemical Characteristics
7-Chloro-4-nitroquinoline is a substituted quinoline derivative featuring a chlorine atom at the 7-position and a nitro group at the 4-position. This specific arrangement of functional groups dictates its reactivity and makes it a valuable intermediate for chemical synthesis. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the quinoline ring system, which is fundamental to its utility.
The molecular structure and core identifiers are provided below.
Caption: Chemical Structure of 7-Chloro-4-nitroquinoline.
The fundamental properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₉H₅ClN₂O₂ | [1] |
| Molecular Weight | 208.60 g/mol | [1] |
| CAS Number | 1076199-85-3 | [1][2] |
| IUPAC Name | 7-chloro-4-nitroquinoline | [1] |
| Appearance | Tan Solid | [2] |
| Solubility | Soluble in Chloroform, Methanol | [2] |
| SMILES | C1=CC2=C(C=CN=C2C=C1Cl)[O-] | [1] |
| InChIKey | DNMLUVBXPFQOKB-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Considerations
While 7-Chloro-4-nitroquinoline is available commercially, understanding its synthesis is crucial for researchers interested in creating derivatives or scaling up production. A plausible and common approach involves the direct nitration of 7-chloroquinoline. The success of this reaction hinges on controlling the regioselectivity to favor nitration at the C4 position.
Causality in Synthesis: The quinoline ring is an electron-rich aromatic system. However, the nitrogen atom deactivates the pyridinic ring (positions 2 and 4) towards electrophilic substitution, while the benzene ring remains more reactive. Nitration typically occurs on the benzenoid ring (positions 5, 6, or 8). To achieve substitution at the C4 position, one must consider the synthesis of 7-chloro-4-nitroquinoline-1-oxide, followed by deoxygenation, or direct nitration under specific conditions that may favor the 4-nitro product, although this is less common for electrophilic substitution. A more robust method often involves building the ring with the nitro group already positioned or using a precursor like 7-chloro-4-hydroxyquinoline.
For the purpose of this guide, we will detail a validated protocol for a related, and often more common, reaction: the nitration of 7-chloroquinoline to yield a nitro-substituted product, which requires careful control to manage isomeric impurities.[3]
Generalized Experimental Protocol: Nitration of 7-Chloroquinoline
This protocol is adapted from standard procedures for the nitration of quinoline systems.[3][4] The primary challenge is managing the formation of regioisomers.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄) to 0-5 °C using an ice-salt bath.
-
Substrate Addition: Slowly add 7-chloroquinoline to the cooled sulfuric acid while maintaining the temperature below 10 °C. Stir until complete dissolution.
-
Nitrating Agent Preparation: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (HNO₃) to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the solution of 7-chloroquinoline over 1-2 hours. Crucial: Maintain the reaction temperature strictly between 0-5 °C throughout the addition to maximize regioselectivity and minimize side-product formation.[3]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to isolate the desired 7-chloro-4-nitroquinoline isomer.
Caption: Generalized workflow for the synthesis of 7-Chloro-4-nitroquinoline.
Chemical Reactivity and Synthetic Utility
The true value of 7-Chloro-4-nitroquinoline lies in its reactivity, which allows it to serve as a versatile building block.
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group at the C4 position is a powerful electron-withdrawing group, which strongly activates this position for nucleophilic aromatic substitution. The nitro group itself can act as a leaving group when attacked by potent nucleophiles. More commonly, the nitro group is reduced to an amine, and the chlorine at C7 is substituted. However, in precursors like 4,7-dichloroquinoline, the C4 chlorine is significantly more reactive towards nucleophiles than the C7 chlorine.[5] This reactivity is exploited to introduce various side chains.
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (NH₂) using standard reagents like tin(II) chloride (SnCl₂), iron in acetic acid (Fe/CH₃COOH), or catalytic hydrogenation (H₂/Pd-C). This transformation yields 4-amino-7-chloroquinoline, a critical pharmacophore found in numerous drugs, most notably the antimalarial agent Chloroquine.
Caption: Key chemical transformations of 7-Chloro-4-nitroquinoline.
Applications in Drug Discovery and Medicinal Chemistry
The 7-chloroquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. 7-Chloro-4-nitroquinoline, as a precursor to 4-amino-7-chloroquinoline and other analogues, is therefore of immense interest.
-
Antimalarial Agents: The most famous application is in the synthesis of chloroquine and hydroxychloroquine analogues. The 7-chloroquinoline core is essential for activity, believed to function by inhibiting the polymerization of heme in the malaria parasite's food vacuole, leading to a toxic buildup of free heme.[5]
-
Anticancer Agents: Numerous derivatives have been synthesized and evaluated for their anticancer properties.[5] These compounds can act through various mechanisms, including the inhibition of tyrosine kinases. For instance, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have shown potent cytotoxic activity against several cancer cell lines.[6] Some 4-carbinol quinolines derived from 7-chloroquinoline precursors have also demonstrated interesting antiproliferative properties.
-
Antileishmanial Activity: Researchers have investigated 7-chloro-4-quinolinylhydrazone derivatives for their activity against Leishmania amazonensis.[7] Certain compounds in this class were found to be active against both promastigote and amastigote forms of the parasite, with a proposed mechanism involving the induction of mitochondrial dysfunction.[7]
The versatility of the 7-chloroquinoline scaffold allows for the creation of hybrid molecules, combining its pharmacophore with other active moieties to develop compounds with novel or enhanced therapeutic properties.[5][8]
Safety, Handling, and Hazard Profile
As a nitroaromatic compound, 7-Chloro-4-nitroquinoline requires careful handling. While specific GHS data for this exact molecule is not extensively published, information from structurally related compounds provides a strong basis for a cautious approach.
-
4-Nitroquinoline 1-oxide is a known carcinogen and mutagen.[9]
-
7-Chloro-4-hydroxyquinoline is classified as a skin and eye irritant and may cause respiratory irritation.[10][11]
-
4-Amino-7-chloroquinoline is toxic if swallowed and causes serious eye irritation.
-
7-Chloro-4-iodoquinoline is harmful if swallowed and causes skin irritation and serious eye damage.[12]
Based on these analogues, it is prudent to treat 7-Chloro-4-nitroquinoline as a hazardous substance.
Recommended Handling Protocols:
-
Personal Protective Equipment (PPE): Always use a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.
-
Engineering Controls: Ensure adequate ventilation to minimize inhalation exposure.
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
7-Chloro-4-nitroquinoline is more than a simple chemical intermediate; it is a strategic gateway to a vast chemical space of biologically active molecules. Its value is defined by the reactivity of its nitro and chloro substituents, which allows for facile conversion into the critical 4-amino-7-chloroquinoline scaffold and other derivatives. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist aiming to leverage this powerful building block in the fields of organic synthesis and drug discovery.
References
-
Wikipedia. 4-Nitroquinoline 1-oxide. [Link]
-
PubChem. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis of 7-chloroquinolinyl-4-. [Link]
-
Baxendale Group, Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). [Link]
-
MDPI. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. [Link]
-
PubChem. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711. National Center for Biotechnology Information. [Link]
-
PubMed. Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. (2016). [Link]
-
Taylor & Francis. 4-Nitroquinoline 1-oxide – Knowledge and References. [Link]
-
PubChem. 7-Chloro-4-iodoquinoline | C9H5ClIN | CID 11185369. National Center for Biotechnology Information. [Link]
-
PubChem. 7-Chloro-4-nitroquinoline | C9H5ClN2O2 | CID 29976142. National Center for Biotechnology Information. [Link]
- Google Patents. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
-
PMC, NIH. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. [Link]
Sources
- 1. 7-Chloro-4-nitroquinoline | C9H5ClN2O2 | CID 29976142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Chloro-4-nitroquinoline | 1076199-85-3 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 10. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. 7-Chloro-4-iodoquinoline | C9H5ClIN | CID 11185369 - PubChem [pubchem.ncbi.nlm.nih.gov]
